Metoprolol impurity 1

Übersicht

Beschreibung

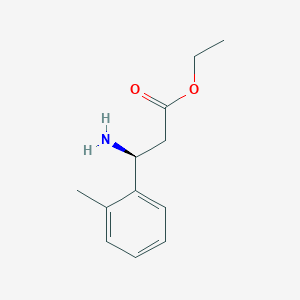

Metoprolol Impurity 1, also known as 3-(2-Methoxyethyl)phenol, is a compound with the molecular formula C9H12O2 . It is a reference standard supplied with a Certificate of Analysis and analytical data .

Synthesis Analysis

The synthesis of Metoprolol and its impurities has been described in various studies . A Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been developed for the analysis of Metoprolol and its impurities .Molecular Structure Analysis

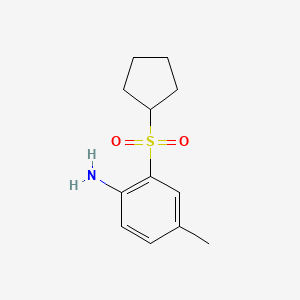

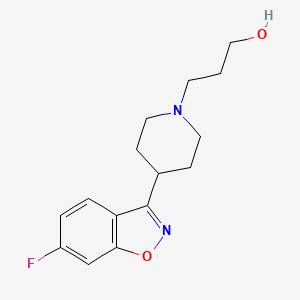

The molecular structure of Metoprolol Impurity 1 consists of a phenol group attached to a 2-methoxyethyl group . The exact structure and properties can be further analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving Metoprolol and its impurities have been studied using various chromatographic techniques . These studies aim to develop an impurity profiling method for Metoprolol and its impurities .Physical And Chemical Properties Analysis

The physical and chemical properties of Metoprolol Impurity 1 can be analyzed using various techniques. For instance, a Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been used for the analysis of Metoprolol and its impurities .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research could focus on further understanding the properties and effects of Metoprolol Impurity 1. This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety. Additionally, new methods for the analysis and detection of Metoprolol and its impurities could be developed .

Eigenschaften

CAS-Nummer |

150332-87-9 |

|---|---|

Produktname |

Metoprolol impurity 1 |

Molekularformel |

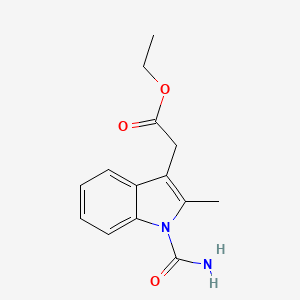

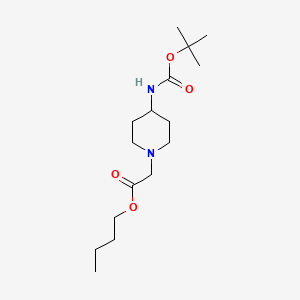

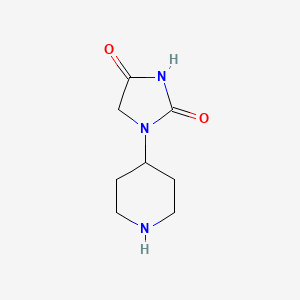

C15H19FN2O2 |

Molekulargewicht |

278.32 g/mol |

IUPAC-Name |

3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-ol |

InChI |

InChI=1S/C15H19FN2O2/c16-12-2-3-13-14(10-12)20-17-15(13)11-4-7-18(8-5-11)6-1-9-19/h2-3,10-11,19H,1,4-9H2 |

InChI-Schlüssel |

UMNKDRAGADXPKA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCO |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.